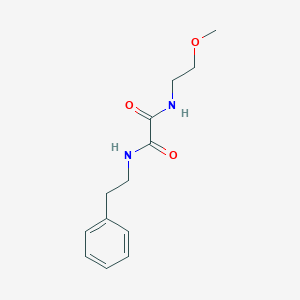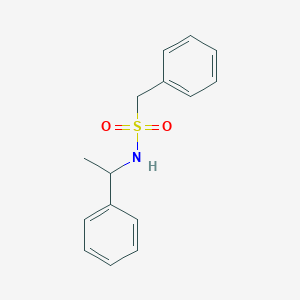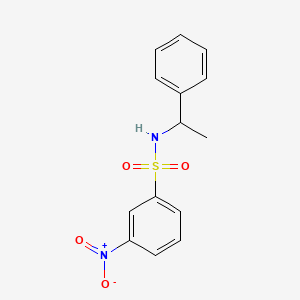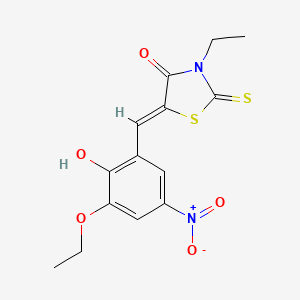![molecular formula C18H17ClN2O2 B5150110 2-chloro-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5150110.png)
2-chloro-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide, also known as CPCA, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of neuroscience. CPCA is a selective inhibitor of dopamine D1 receptors and has been shown to have an impact on the reward system in the brain.
科学研究应用
2-chloro-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been used in various scientific research studies to investigate its effects on the dopamine D1 receptor and its impact on the reward system in the brain. It has been shown to have potential applications in the treatment of addiction and other psychiatric disorders.
作用机制
2-chloro-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide selectively inhibits the dopamine D1 receptor, which plays a crucial role in the reward system in the brain. By blocking the dopamine D1 receptor, 2-chloro-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide reduces the activity of the reward system and decreases the reinforcing effects of drugs of abuse.
Biochemical and Physiological Effects:
2-chloro-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been shown to have a significant impact on the reward system in the brain. It reduces the activity of the mesolimbic dopamine system, which is responsible for the rewarding effects of drugs of abuse. 2-chloro-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide has also been shown to decrease the release of dopamine in the nucleus accumbens, a key brain region involved in reward processing.
实验室实验的优点和局限性
One of the advantages of using 2-chloro-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide in lab experiments is its selectivity for the dopamine D1 receptor. This allows researchers to investigate the specific effects of dopamine D1 receptor inhibition on the reward system. However, one limitation of using 2-chloro-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide is its potential off-target effects, which could affect the interpretation of the results.
未来方向
There are several future directions for research on 2-chloro-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide. One area of interest is investigating its potential therapeutic applications in the treatment of addiction and other psychiatric disorders. Another area of research is exploring the potential use of 2-chloro-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide as a tool to study the role of the dopamine D1 receptor in the reward system. Additionally, further studies are needed to investigate the potential off-target effects of 2-chloro-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide and to develop more selective dopamine D1 receptor inhibitors.
合成方法
The synthesis of 2-chloro-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide involves the reaction of 2-chlorobenzoyl chloride with 3-(1-pyrrolidinylcarbonyl)aniline in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization to obtain 2-chloro-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide in its pure form.
属性
IUPAC Name |
2-chloro-N-[3-(pyrrolidine-1-carbonyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c19-16-9-2-1-8-15(16)17(22)20-14-7-5-6-13(12-14)18(23)21-10-3-4-11-21/h1-2,5-9,12H,3-4,10-11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHOARIJLYFPYLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-(3,4-dimethoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(2-naphthyl)-1,3-thiazole hydrobromide](/img/structure/B5150030.png)
![4-[(2-isopropyl-5-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5150037.png)
![5-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5150040.png)
![3-[2-(4-chloro-3-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5150046.png)

![6-chloro-2-methyl-N-[3-(trifluoromethyl)phenyl]-4-quinolinamine hydrochloride](/img/structure/B5150057.png)
![N-methyl-N-[2-(4-methylphenoxy)ethyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5150073.png)


![7-[(4-benzyl-1-piperidinyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5150089.png)


![1-[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]-N-(5-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B5150125.png)
![2-(4-methoxybenzyl)-N-[2-(4-morpholinyl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5150137.png)